3-[(Benzylsulfanyl)methyl]-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Benzyl (6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl sulfide typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole ring, forming the desired compound. The reaction conditions often require a controlled temperature and the presence of a strong acid catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl (6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, sulfonates
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Benzyl (6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl sulfide has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of benzyl (6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with target receptors, leading to its biological effects. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and thiadiazole derivatives, such as:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
Uniqueness
The uniqueness of benzyl (6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl sulfide lies in its specific structural features and the combination of triazole and thiadiazole rings.
Properties
Molecular Formula |
C12H12N4S2 |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-(benzylsulfanylmethyl)-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H12N4S2/c1-9-15-16-11(13-14-12(16)18-9)8-17-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
BSOUAVGAWXTPAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NN=C2S1)CSCC3=CC=CC=C3 |
Origin of Product |
United States |
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